molecular formula C13H18N4 B13327879 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine

2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine

Katalognummer: B13327879
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: QQUDULHBKNKUQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine moiety further enhances its biological activity, making it a valuable scaffold for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methylimidazole with a suitable aldehyde or ketone, followed by cyclization with a piperidine derivative, can yield the desired compound. Catalysts such as palladium or rhodium complexes are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave irradiation and high-throughput screening can also optimize reaction conditions, making the process more efficient and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methyl-3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine
  • 2-methyl-3-(piperidin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine
  • 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-c]pyridine

Uniqueness

What sets 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine apart from similar compounds is its unique structural configuration, which may confer distinct pharmacological properties. The specific positioning of the piperidine moiety can influence its binding affinity and selectivity towards molecular targets, making it a promising candidate for drug development .

Eigenschaften

Molekularformel

C13H18N4

Molekulargewicht

230.31 g/mol

IUPAC-Name

2-methyl-3-(piperidin-3-ylmethyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H18N4/c1-10-16-12-5-3-7-15-13(12)17(10)9-11-4-2-6-14-8-11/h3,5,7,11,14H,2,4,6,8-9H2,1H3

InChI-Schlüssel

QQUDULHBKNKUQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1CC3CCCNC3)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.